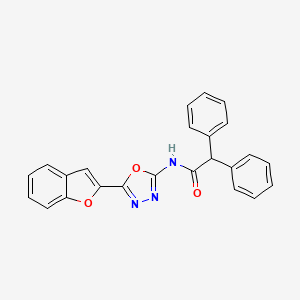

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide is a compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Applications De Recherche Scientifique

Chemical Structure and Reactivity

The study of oxadiazolines and oxadiazoles, closely related to N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide, has been focused on understanding their chemical reactivity. For instance, the photochemical cleavage of the N-O bond in 1,2,4-oxadiazolines can occur under mild conditions, indicating potential for specific applications in chemical synthesis and modifications (Srimannarayana, Srivastava, & Clapp, 1970).

Antimicrobial and Cytotoxic Properties

Novel oxadiazole derivatives exhibit significant antimicrobial activities against a range of bacterial and fungal species. Such compounds, including those structurally similar to N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide, show promise in the development of new antimicrobial agents. Some compounds have displayed potent antibacterial activity, particularly against Pseudomonas aeruginosa, and high inhibitory activity against Candida albicans. Additionally, certain oxadiazole derivatives have demonstrated cytotoxic effects against NIH/3T3 cells, highlighting their potential in anticancer research (Kaplancıklı et al., 2012).

Green Synthesis and Characterization

Advancements in green chemistry have led to the development of efficient synthesis methods for benzofuran and oxadiazole compounds. Ultrasound and microwave-assisted synthetic strategies have been applied to create benzofuran-oxadiazole derivatives with good to excellent yields. These methods not only enhance the efficiency of synthesis but also contribute to the sustainability of chemical processes. The synthesized compounds have been characterized for their structural properties and evaluated for their antimicrobial, thrombolytic, and anticancer potentials, demonstrating significant activities in these areas (Irfan et al., 2022).

Antifungal and Wood Preservation Applications

Benzofuran-1,3,4-oxadiazole hybrids have been synthesized and assessed as antifungal agents, showing promise in applications such as wood preservation. These compounds were tested against wood-degrading fungi, including white-rot and brown-rot fungi, and displayed varying degrees of antifungal activity, suggesting their utility in protecting wood materials from fungal degradation (Hosseinihashemi et al., 2019).

Safety And Hazards

As for safety and hazards, it’s important to note that the properties can vary greatly depending on the specific compound. For example, 2-Benzofuranyl methyl ketone, a benzofuran derivative, is classified as a combustible solid2. It’s recommended to avoid dust formation and breathing vapors, mist, or gas2.

Orientations Futures

Given the wide range of biological activities exhibited by benzofuran and oxadiazole compounds, there is potential for further research and development in this area. The development of new therapeutic agents that improve bioavailability is one of the targets achieved with most of the more recent compounds3.

Please note that the information provided here is general and may not apply directly to “N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide”. For specific information about this compound, further research or consultation with a chemical expert may be necessary.

Propriétés

IUPAC Name |

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O3/c28-22(21(16-9-3-1-4-10-16)17-11-5-2-6-12-17)25-24-27-26-23(30-24)20-15-18-13-7-8-14-19(18)29-20/h1-15,21H,(H,25,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTNCXNQEGATTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride](/img/no-structure.png)

![6-(2-Fluorophenyl)-4-methyl-7-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2884604.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2884608.png)

![Ethyl 5-(2-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884609.png)

![2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2884620.png)

![1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one](/img/structure/B2884621.png)